molecular formula C7H13Cl2N3S B2395538 2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride CAS No. 2470437-34-2

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride

Cat. No.: B2395538
CAS No.: 2470437-34-2
M. Wt: 242.16
InChI Key: GFWQISAKOIDGTP-UHFFFAOYSA-N
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Description

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .

Scientific Research Applications

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . Additionally, it can alter cell membrane permeability, affecting the growth of pathogenic fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride is unique due to its specific combination of a piperidine ring and a thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and alter cell membrane permeability sets it apart from other thiadiazole derivatives .

Properties

IUPAC Name

2-piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;;/h5-6,8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWQISAKOIDGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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